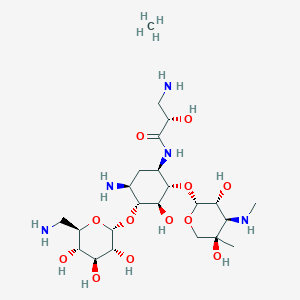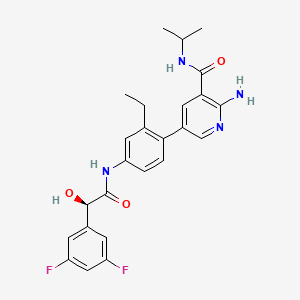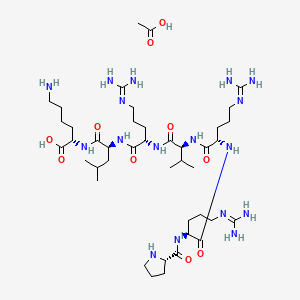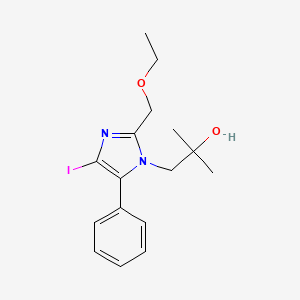
A6 Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The A6 peptide can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity. The process includes the use of automated peptide synthesizers, which facilitate the rapid and precise assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions
The A6 peptide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns, substituted peptides with different amino acid compositions, and peptides with enhanced stability or activity .
Scientific Research Applications
The A6 peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and interaction with CD44 ligands.
Medicine: Explored for its potential in cancer therapy due to its anti-invasive and anti-migratory properties.
Industry: Utilized in the development of targeted drug delivery systems and nanocarriers
Mechanism of Action
The A6 peptide exerts its effects by binding to the CD44 receptor, a cell surface glycoprotein involved in cell adhesion and migration. This binding activates CD44-mediated signaling pathways, including focal adhesion kinase and mitogen-activated protein kinase pathways. These pathways play a crucial role in regulating cell migration, invasion, and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Peptide A5: Another short peptide with similar anti-invasive properties.
Peptide B6: Known for its anti-angiogenic effects.
Peptide C7: Exhibits high binding affinity to CD44 ligands.
Uniqueness of A6 Peptide
The this compound is unique due to its specific sequence and high binding affinity to CD44 ligands. This specificity allows it to effectively inhibit cell migration and invasion, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C39H62N10O15 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
4-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56) |
InChI Key |
NJSODKGEFNFGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


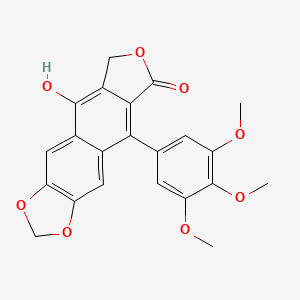
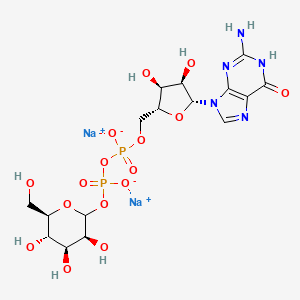
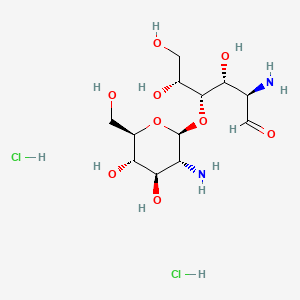

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)
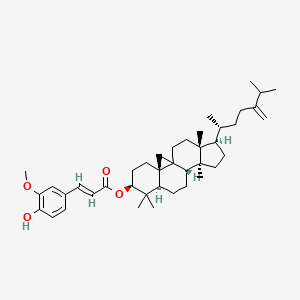
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830303.png)

![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)
